Cas no 58917-67-2 (Benzoapyrene Diol Epoxide (>90%))

Benzoapyrene Diol Epoxide (>90%) structure
58917-67-2 structure
Product Name:Benzoapyrene Diol Epoxide (>90%)
CAS-nummer:58917-67-2
MF:C20H14O3
MW:302.323365688324
CID:367854
PubChem ID:44461
Update Time:2025-04-19

Benzoapyrene Diol Epoxide (>90%) Chemische en fysische eigenschappen

Naam en identificatie

    • Benzo[10,11]chryseno[3,4-b]oxirene-7,8-diol,7,8,8a,9a-tetrahydro-, (7R,8S,8aS,9aR)-rel-
    • Benzo[a]pyrene Diol Epoxide
    • 7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-dio l
    • ANTI-BENZO(A)PYRENE-7,8-DIOL-9,10-EPOXIDE, (+/-)-TRANS-
    • 7(r),8(s)-dihydroxy-9(s),10(r)-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene
    • 7r,8t-Dihydroxy-9,10t-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • (+-)anti-7beta,8alpha-Dihydroxy-9alpha,10alpha-epoxy-7,8,9,10-tetrahyrobenzo(a)pyrene
    • anti-Benzo(a)pyrene-diolepoxide
    • (+/-)-trans-7,8-Dihydrobenzo(a)pyrene-7,8-diol-9,10-epoxide (anti)
    • anti-r-7,t-8-Dihydroxy-t-9,10-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • (+/-)-Benzo(a)pyrene-7,8-diol-9,10-epoxide, anti-
    • Benzo(a)pyrene, 7,8,9,10-tetrahydro-9-beta,10-beta-epoxy-7-alpha,8-beta-dihydroxy-, (+-)-
    • 58917-67-2
    • anti-BP-diolepoxide
    • (+/-)-ANTI-BPDE
    • ANTI-(+/-)-TRANS-7,8,9,10-TETRAHYDROBENZO[A]PYRENE-7,8-DIOL-9,10-EPOXIDE
    • DTXSID0040967
    • RZT81YA9NW
    • BENZO(10,11)CHRYSENO(3,4-B)OXIRENE-7,8-DIOL, 7,8,8A,9A-TETRAHYDRO-, (7R-(7.ALPHA.,8.BETA.,8A.ALPHA.,9A.ALPHA.))-
    • BENZO(10,11)CHRYSENO(3,4-B)OXIRENE-7,8-DIOL, 7,8,8A,9A-TETRAHYDRO-, (7.ALPHA.,8.BETA.,8A.ALPHA.,9A.ALPHA.)-
    • Benzo(a)pyrene diol epoxide anti
    • (+)-trans-7-beta,8-alpha-Dihydroxy-9-alpha,10-alpha-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • 63323-31-9
    • BENZO(10,11)CHRYSENO(3,4-B)OXIRENE-7,8-DIOL, 7,8,8A,9A-TETRAHYDRO-, (7R,8S,8AS,9AR)-
    • CCRIS 977
    • UNII-L0951YSJ5E
    • r-7,t-8-dihydroxy-t-9,10-epoxy-7,8,9,10-tetrahydro- benzo(a)pyrene,(+ -)
    • (+)-7alpha,8beta-Dihydroxy-9alpha,10alpha-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • CCRIS 8053
    • Benzo(a)pyrene, 7,8,9,10-tetrahydro-7,8-dihydroxy-9,10-epoxy-, anti-
    • (+)-ANTI-BENZO(A)PYRENE-7,8-DIHYDRODIOL-9,10-EPOXIDE
    • 7beta,8alpha-Dihydroxy-9alpha,10alpha-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • SCHEMBL6741093
    • trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • Benzo(a)pyrene, 7,8,9,10-tetrahydro-7,8-dihydroxy-9,10-epoxy-, (E)-
    • anti-(+-)-trans-7,8,9,10-Tetrahydrobenzo(a)pyrene-7,8-diol-9,10-epoxide
    • trans-7,8-Dihydroxy-anti-9-10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • (3R,5S,6S,7R)-4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol
    • (+-)-(E)-7,8-Dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • (+)-7ALPHA,8BETA-DIHYDROXY-9ALPHA,10ALPHA-EPOXY-7,8,9,10-TETRAHYDROBENZO[A]PYRENE
    • (+)-anti-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • anti benzo(a)pyrene-trans-7,8-dihydrodiol-9,10-epoxide
    • (+)-7beta,8alpha-Dihydroxy-9alpha,10alpha-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • Benzo(a)pyrene, 7,8,9,10-tetrahydro-7-alpha,8-beta-dihydroxy-9-beta,10-beta-epoxy-, (+)-E-
    • L0951YSJ5E
    • CCRIS 795
    • Benzo(a)pyrene, 7,8,9,10-tetrahydro-7-beta,8-alpha-dihydroxy-9-alpha,10-alpha-epoxy-, (+)-E-
    • TRANS-ANTI-(+-)-BENZO(A)PYRENE-7,8-DIOL-9,10-OXIDE
    • (+)-7R,8S-Dihydroxy-9S,10R-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • ANTI-BPDE, (+/-)-
    • Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-, (7R,8S,8aS,9aR)-rel-
    • UNII-RZT81YA9NW
    • anti-Benzo(a)pyrene-trans-7,8-dihydrodiol-9,10-epoxide
    • (+)-ANTI-TRANS-BENZO(A)PYRENE-7,8-DIOL 9,10-EPOXIDE
    • trans-7,8-Dihydroxy-9,10-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • (+-)-anti-BPDE
    • Benzo(a)pyrene-7,8-dihydrodiol 9,10-epoxide, anti-(+)-
    • (+)-BP-7-beta,8-alpha-diol-9-alpha,10-alpha-epoxide 2
    • anti-Benzo(a)pyrene-7,8-diol-9,10-oxide
    • Benzo(a)pyrene-7,8-diol-9,10-epoxide, 7R-anti
    • (+)-anti-bpde
    • (+/-)-Anti-benzo(a)pyrenediol epoxide
    • (+)-BPDE 2
    • (+/-)-anti-7,8-Dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • (+-)-trans-7,8-Dihydroxy-trans-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • BENZO(A)PYRENE-7,8-DIHYDRODIOL 9,10-EPOXIDE, ANTI-(+/-)-
    • (+/-)-ANTI-BENZO(A)PYRENE-7,8-DIOL-9,10-EPOXIDE
    • ANTI-BPDE, (+)-
    • r-7,t-8-Dihydroxy-c-9,10-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • ANTI-BENZO(A)PYRENE-7,8-DIOL-9,10-EPOXIDE, (+)-TRANS-
    • (+)-Benzo(a)pyrene-7,8-diol-9,10-epoxide- (anti)
    • (7R,8S,8aS,9aR)-7,8,8a,9a-tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol
    • BP diol epoxide anti
    • (+)-BPDE
    • DTXSID9036779
    • rel-(7R,8S,8aS,9aR)-7,8,8a,9a-Tetrahydrobenzo[10,11]chryseno[3,4-b]oxirene-7,8-diol
    • (+)-(7R,8S,9S,10R)-BPDE
    • Benzoapyrene Diol Epoxide (>90%)
    • Inchi: 1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H/t17-,18+,19-,20+/m1/s1
    • InChI-sleutel: DQEPMTIXHXSFOR-WCIQWLHISA-N
    • LACHT: O1[C@@H]2C3C4C=CC5C=CC=C6C=CC(=CC=3[C@H]([C@@H]([C@H]12)O)O)C=4C=56

Berekende eigenschappen

  • Exacte massa: 302.094
  • Monoisotopische massa: 302.094
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 0
  • Complexiteit: 507
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 53A^2
  • XLogP3: 2.9

Experimentele eigenschappen

  • Dichtheid: 1.1653 (rough estimate)
  • Smeltpunt: 164-166°C
  • Kookpunt: 403.36°C (rough estimate)
  • Vlampunt: 313.2°C
  • Brekindex: 1.5560 (estimate)
  • Oplosbaarheid: DMSO (Slightly)

Benzoapyrene Diol Epoxide (>90%) Beveiligingsinformatie

  • Opslagvoorwaarde:通风低温干燥

Benzoapyrene Diol Epoxide (>90%) Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TRC
B287550-2.5mg
Benzo[a]pyrene Diol Epoxide (>90%)
58917-67-2
2.5mg
$ 304.00 2023-04-18
TRC
B287550-25mg
Benzo[a]pyrene Diol Epoxide (>90%)
58917-67-2
25mg
$ 2342.00 2023-04-18
SHENG KE LU SI SHENG WU JI SHU
sc-503767-2.5 mg
Benzo[a]pyrene Diol Epoxide,
58917-67-2
2.5 mg
¥3,008.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-503767A-25 mg
Benzo[a]pyrene Diol Epoxide,
58917-67-2
25mg
¥21,728.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-503767-2.5mg
Benzo[a]pyrene Diol Epoxide,
58917-67-2
2.5mg
¥3008.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-503767A-25mg
Benzo[a]pyrene Diol Epoxide,
58917-67-2
25mg
¥21728.00 2023-09-05
A2B Chem LLC
AG72346-2.5mg
+-7R,8T-DIHYDROXY-9T,-10T-EPOXY-7,8,9,10-TETRAHYDROBENZO(A.
58917-67-2
2.5mg
$417.00 2024-04-19
A2B Chem LLC
AG72346-25mg
+-7R,8T-DIHYDROXY-9T,-10T-EPOXY-7,8,9,10-TETRAHYDROBENZO(A.
58917-67-2
25mg
$2396.00 2024-04-19
Aanbevolen leveranciers
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.